molecular formula C7H3I2NS B13014789 2,6-Diiodobenzo[d]thiazole

2,6-Diiodobenzo[d]thiazole

Cat. No.: B13014789
M. Wt: 386.98 g/mol
InChI Key: HQPGRNDVSRWYPU-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Research

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery. scbt.comcas.orglookchem.com This structural motif is integral to a multitude of natural and synthetic compounds that exhibit a wide spectrum of biological activities. scbt.comacs.org Researchers have extensively demonstrated that derivatives of benzothiazole possess significant antitumour, antimicrobial, anti-inflammatory, antidiabetic, anticonvulsant, and antiviral properties. acs.orgeuropa.eusapub.org The inherent chemical reactivity of the benzothiazole ring system allows for diverse functionalization, enabling chemists to fine-tune the pharmacological profiles of new therapeutic agents. europa.eu

Beyond medicine, benzothiazole derivatives are crucial in materials science. Their unique electronic and optical properties make them suitable for developing advanced materials such as fluorescent dyes and conductive polymers for applications in organic electronics, including photovoltaics and light-emitting diodes (LEDs). spectrumchemical.com The adaptability of the benzothiazole core makes it a subject of continuous and intensive research, aimed at unlocking new applications in both biological and material sciences. lookchem.comnih.gov

Rationale for Research on Diiodinated Benzothiazole Systems

The introduction of iodine atoms onto the benzothiazole scaffold, creating diiodinated systems like 2,6-Diiodobenzo[d]thiazole, is a strategic synthetic decision driven by several key research goals. Halogenated, and particularly iodinated, aromatic compounds are highly valuable intermediates in organic synthesis. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. nih.govnsf.govnih.gov

This reactivity provides a powerful tool for constructing more complex molecular architectures. For instance, diiodinated benzothiazoles serve as key building blocks for synthesizing advanced functional materials. Research has shown their use in the creation of highly efficient fluorophores for two-photon absorption applications, which are relevant in bio-imaging and photodynamic therapy. lookchem.com Furthermore, specific diiodinated benzobisthiazole derivatives have been synthesized as critical intermediates for donor molecules in organic solar cells, highlighting their importance in the field of renewable energy. The two iodine atoms offer two reactive sites for sequential or dual modifications, allowing for the synthesis of precisely structured polymers and complex molecules with tailored electronic and photophysical properties.

Scope and Objectives of the Academic Research Outline

The objective of this article is to provide a focused and scientifically precise overview of the chemical compound this compound. The scope is strictly limited to the foundational chemical aspects of the molecule as defined by the preceding sections. This outline will first establish the importance of the parent benzothiazole scaffold in the broader context of chemical research. It will then detail the specific synthetic and functional advantages conferred by di-iodination of this scaffold. The content is based on established research findings and aims to deliver a professional and authoritative summary, excluding any speculative, non-scientific, or proscribed information such as safety profiles or administration guidelines.

Interactive Data Table: Properties of this compound

The following table summarizes key identifiers and computed physicochemical properties for this compound. Experimental data for this specific compound is not widely published; therefore, properties are based on computational predictions.

PropertyValueSource
IUPAC Name This compound---
Molecular Formula C₇H₃I₂NSCalculated
Molecular Weight 386.98 g/mol Calculated
Monoisotopic Mass 386.81266 DaPredicted
XLogP3 4.1Predicted
Hydrogen Bond Donor Count 0Predicted
Hydrogen Bond Acceptor Count 2Predicted
Topological Polar Surface Area 41.1 ŲPredicted
SMILES C1=CC2=C(C=C1I)SC(=N2)I---
InChI InChI=1S/C7H3I2NS/c8-4-1-2-6-5(3-4)11-7(9)10-6/h1-3H---

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3I2NS

Molecular Weight

386.98 g/mol

IUPAC Name

2,6-diiodo-1,3-benzothiazole

InChI

InChI=1S/C7H3I2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H

InChI Key

HQPGRNDVSRWYPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)SC(=N2)I

Origin of Product

United States

Reactivity and Derivatization Strategies of 2,6 Diiodobenzo D Thiazole

Halogen-Mediated Cross-Coupling Reactions

The iodo substituents at the 2- and 6-positions of the benzothiazole (B30560) ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives.

The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide, is a highly effective method for constructing conjugated polymers and oligomers. wiley-vch.de In the context of 2,6-diiodobenzo[d]thiazole, this reaction allows for the extension of the π-conjugated system by introducing new aromatic or heteroaromatic units.

For instance, this compound and its derivatives have been utilized as monomers in Stille polycondensation reactions to synthesize novel semiconducting polymers. wiley-vch.de These polymers, featuring alternating electron-donating and electron-accepting units, are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). wiley-vch.densf.gov

A notable example involves the synthesis of intermediate-sized donor molecules for organic solar cells. nsf.gov In this work, 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-2,6-diiodobenzo[1,2-d:4,5-d']bis(thiazole) was synthesized and subsequently used in a Stille coupling reaction with a stannylated side-arm to create a complex donor molecule. nsf.gov The reaction demonstrates the utility of the diiodo-benzobis(thiazole) core in building materials for organic electronics. nsf.gov

Table 1: Examples of Stille Coupling Reactions Involving Diiodobenzothiazole Derivatives

Diiodo-CompoundCoupling PartnerCatalyst SystemProduct Application
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-2,6-diiodobenzo[1,2-d:4,5-d']bis(thiazole)4-(4,4-bis(2-ethylhexyl)-6-(trimethylstannyl)-4H-silolo[3,2-b:4,5-b']dithiophen-2-yl)-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)- nsf.govlookchem.comresearchgate.netthiadiazolo[3,4-c]pyridineNot specifiedOrganic Solar Cells nsf.gov
2,7-diiodo-benzo[1,2-b:6,5-b']dithiophene-4,5-dione2-tri-n-butylstannyl-4-n-octyl-5-trimethylsilylthiopheneNot specifiedNot specified rsc.org

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboron compounds and organic halides. libretexts.org This reaction is widely employed for the derivatization of this compound due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters. libretexts.orgmdpi.com

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgnih.gov

Researchers have successfully applied Suzuki-Miyaura coupling to introduce various aryl and heteroaryl substituents at the 2- and 6-positions of the benzothiazole core. This strategy has been instrumental in the synthesis of materials for organic electronics and other functional organic molecules. nih.govmdpi.com The use of dialkylbiaryl phosphine (B1218219) ligands has been shown to be effective for a wide range of palladium-catalyzed cross-coupling reactions, including those involving heteroaryl systems. nih.gov

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. researchgate.netbeilstein-journals.org In the case of this compound, C-H/C-I direct arylation allows for the coupling of the diiodo-compound with various (hetero)arenes that possess an activatable C-H bond. researchgate.netresearchgate.net

This methodology has been applied in the synthesis of small molecules and polymers for organic electronics. researchgate.netresearchgate.net For example, a facile synthetic approach for PBDB-T, a promising donor material for organic photovoltaics, was developed using a C-H/C-I direct arylation reaction in the monomer synthesis. researchgate.net The reaction conditions were investigated using 4,8-bis(2-ethylhexyloxy)-2,6-diiodobenzo[1,2-b:4,5-b']dithiophene as a model substrate. researchgate.netresearchgate.net

The reaction of thiazoles with aryl iodides in the presence of a palladium/copper catalyst system can lead to C-H arylation at the 2-position of the thiazole (B1198619) ring. researchgate.net This highlights the potential for regioselective functionalization of thiazole-containing compounds through direct arylation strategies. researchgate.netorganic-chemistry.org

Nucleophilic and Electrophilic Substitutions on the Diiodobenzothiazole Core

Beyond metal-catalyzed cross-coupling reactions, the diiodobenzothiazole core can undergo nucleophilic and electrophilic substitution reactions, although these are generally less common for aryl iodides compared to other aryl halides.

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl iodide is typically challenging. weebly.com However, the presence of the electron-withdrawing thiazole ring can facilitate such reactions to some extent. A nucleophilic substitution reaction involves the replacement of a leaving group by a nucleophile. weebly.com The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the stability of the leaving group. weebly.comcas.cn

Electrophilic aromatic substitution (SEAr) on the diiodobenzothiazole ring is also influenced by the existing substituents. wikipedia.orgmsu.edu The iodine atoms are deactivating but ortho-, para-directing groups, while the thiazole ring is generally considered electron-withdrawing. wikipedia.orglibretexts.org This makes further electrophilic substitution on the benzene (B151609) ring less favorable. The mechanism for electrophilic aromatic substitution typically involves a two-step process where the electrophile attacks the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com

Formation of Functionalized Derivatives for Specific Applications

The derivatization of this compound is often driven by the desire to create molecules with specific electronic, optical, or biological properties. semanticscholar.orgd-nb.inforsc.orgoist.jpnih.gov This is frequently achieved by introducing functional groups that modulate the molecule's characteristics.

The electronic properties of the benzothiazole system can be finely tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com

Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic system. saskoer.ca Examples include alkyl, alkoxy (-OR), and amino (-NH2) groups. studypug.comyoutube.com The introduction of EDGs generally raises the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can be advantageous for applications such as hole-transporting materials in organic electronics. mdpi.com EDGs are typically ortho- and para-directing in electrophilic aromatic substitution reactions. saskoer.ca

Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring. saskoer.ca Common EWGs include nitro (-NO2), cyano (-CN), and carbonyl groups. studypug.comyoutube.com Attaching EWGs to the benzothiazole core lowers the HOMO and LUMO energy levels, a desirable feature for electron-transporting materials. mdpi.com EWGs are generally meta-directing in electrophilic aromatic substitution reactions. saskoer.cayoutube.com

The strategic placement of EDGs and EWGs on the this compound scaffold through the aforementioned synthetic strategies allows for the rational design of functional molecules with tailored properties for a variety of applications. semanticscholar.org

Post-Functionalization of Polymeric Materials Incorporating Diiodobenzothiazole Units

Detailed research findings and data tables concerning the post-functionalization of polymeric materials specifically incorporating this compound units are not available in the reviewed scientific literature.

Computational and Theoretical Investigations of 2,6 Diiodobenzo D Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of 2,6-diiodobenzo[d]thiazole, offering a detailed view of its electronic landscape.

Density Functional Theory (DFT) for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For derivatives of benzothiazole (B30560), DFT calculations are instrumental in determining the optimized molecular geometry and various electronic properties. northeastern.edumdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly employed method for these types of calculations. derpharmachemica.commdpi.com Through structural optimization, the most stable conformation of the this compound molecule is identified, providing precise bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for accurately predicting other molecular properties.

Basis Set Selection and Level of Theory for Accurate Prediction

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. For molecules containing heavy atoms like iodine, it is essential to use basis sets that can adequately describe the electronic environment of these elements. Quasirelativistic pseudopotentials, such as LANL2DZ, are often used for iodine to account for relativistic effects, while Pople-style basis sets like 6-31G or 6-311++G** are typically used for lighter atoms (C, H, N, S). acs.org The combination of the B3LYP functional with a mixed basis set approach generally provides a good balance between computational cost and accuracy for halogenated organic molecules. acs.orgexplorationpub.com For more precise results, especially for electronic properties, larger basis sets and more advanced functionals may be employed. rsc.org

HOMO-LUMO Energy Gap Analysis and its Correlation with Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. muni.cz A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. muni.cz In substituted benzothiazoles, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netacs.org For instance, the introduction of electron-withdrawing groups can lower both the HOMO and LUMO energies, often leading to a smaller energy gap. rsc.org Halogenation is also known to decrease the HOMO-LUMO gap in aromatic compounds. muni.czrsc.org

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Substituted Benzothiazoles

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzothiazole-6.18-1.454.73
2-Methylbenzothiazole-6.02-1.384.64
2-Aminobenzothiazole-5.85-1.254.60
2-Chlorobenzothiazole-6.35-1.854.50

Note: The data in this table is representative of typical values for substituted benzothiazoles and is intended for illustrative purposes. The exact values for this compound would require specific calculations.

Ionization Energy and Electron Affinity Calculations

Theoretical calculations can also predict the ionization potential (IP) and electron affinity (EA) of this compound. According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy (I ≈ -EHOMO), and the electron affinity can be approximated as the negative of the LUMO energy (A ≈ -ELUMO). derpharmachemica.com These values provide a quantitative measure of the energy required to remove an electron and the energy released when an electron is added to the molecule, respectively. These parameters are crucial for understanding the charge transport properties of the material. mdpi.com

Table 2: Calculated Reactivity Descriptors for a Model Benzothiazole

ParameterFormulaRepresentative Value (eV)
Ionization Potential (I)I ≈ -EHOMO6.18
Electron Affinity (A)A ≈ -ELUMO1.45
Chemical Hardness (η)η = (I - A) / 22.37
Chemical Potential (μ)μ = -(I + A) / 2-3.82
Electrophilicity Index (ω)ω = μ2 / 2η3.07

Note: These values are based on a representative benzothiazole and serve as an illustration of the calculated parameters.

Molecular Orbital Analysis

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. scirp.orgacademie-sciences.fr It provides a detailed picture of the electron density distribution in the bonds and lone pairs. By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer. scirp.org In the case of this compound, NBO analysis would reveal the interactions between the lone pairs of the sulfur and nitrogen atoms with the antibonding orbitals of the aromatic rings, as well as the influence of the iodine substituents on the electronic delocalization. These interactions are crucial for understanding the molecule's stability and electronic communication between different parts of the structure. researchgate.net

Table 3: Representative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for a Benzothiazole Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nπ(C-S)25.5
LP (1) Sσ(C-N)5.8
π (C=C)π*(C=C)20.1

Note: E(2) is the stabilization energy associated with the delocalization from the donor to the acceptor orbital. The data presented is illustrative for a benzothiazole system.

The requested analyses include:

Spectroscopic and Advanced Characterization Techniques for 2,6 Diiodobenzo D Thiazole

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation and Bonding Characteristics

In the analysis of 2,6-Diiodobenzo[d]thiazole, the spectra are dominated by vibrations characteristic of the fused benzothiazole (B30560) ring system. researchgate.net Key vibrational modes include C=N stretching of the thiazole (B1198619) moiety, C=C stretching within the aromatic rings, and various C-H in-plane and out-of-plane bending vibrations. researchgate.netesisresearch.org The substitution of two heavy iodine atoms significantly influences the vibrational spectrum. The C-I stretching vibrations are expected to appear in the far-infrared region, typically at low wavenumbers (below 400 cm⁻¹), due to the large mass of the iodine atom. Furthermore, the presence of these substituents alters the frequencies and intensities of the benzene (B151609) ring's vibrational modes compared to the parent benzothiazole molecule. nih.gov

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which may be weak or inactive in the infrared spectrum. whiterose.ac.uknih.gov For instance, the symmetric breathing modes of the aromatic system are often prominent in the Raman spectrum. nih.gov A comparative analysis of both FTIR and Raman data allows for a more complete assignment of the fundamental vibrational modes, confirming the molecular structure and providing insight into the electronic effects of the iodine substituents on the benzothiazole framework. mdpi.com

Table 1: Predicted Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Primary Technique
Aromatic C-H Stretching 3100 - 3000 FTIR, Raman
C=N Stretching (Thiazole) 1650 - 1550 FTIR, Raman
Aromatic C=C Stretching 1600 - 1450 FTIR, Raman
C-H In-plane Bending 1300 - 1000 FTIR
C-H Out-of-plane Bending 900 - 700 FTIR
C-S Stretching 800 - 600 Raman

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information on the electronic transitions within a molecule. The study of how the absorption and emission spectra of this compound change with solvent polarity, known as solvatochromism, reveals details about the difference in dipole moments between the ground and excited states. researchgate.netjchps.com Generally, benzothiazole derivatives exhibit absorption in the UV region. researchgate.net

A change in solvent polarity can lead to a shift in the absorption (λ_abs_) and emission (λ_em_) maxima. jchps.com A positive solvatochromic effect (a bathochromic or red shift with increasing solvent polarity) indicates that the excited state is more polar than the ground state. This phenomenon can be analyzed using models like the Lippert-Mataga equation to quantify the change in dipole moment upon excitation. researchgate.netresearchgate.net

The Stokes' shift, which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum, is another important parameter. researchgate.net A large Stokes' shift is often indicative of a significant structural rearrangement in the excited state or strong solute-solvent interactions. acs.org For benzothiazole-based dyes, a pronounced increase in the Stokes' shift is often observed with increasing solvent polarity, reflecting the polar character of the excited state. researchgate.net

Table 2: Conceptual Solvatochromic Data for this compound

Solvent Polarity (ET(30)) Predicted λ_abs_ (nm) Predicted λ_em_ (nm) Predicted Stokes' Shift (cm⁻¹)
Hexane 31.0 ~330 ~380 High
Toluene 33.9 ~335 ~395 Higher
Chloroform 39.1 ~340 ~410 Higher

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F_), which is the ratio of photons emitted to photons absorbed. nih.gov The fluorescence lifetime (τ_F_) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the de-excitation pathways of the molecule.

For many benzothiazole derivatives, fluorescence is observed in the blue region of the spectrum with moderate quantum yields. researchgate.net However, the presence of heavy atoms like iodine in this compound can significantly influence its photophysical properties. The "heavy-atom effect" can promote intersystem crossing from the singlet excited state to the triplet state, which often leads to a decrease in fluorescence quantum yield (fluorescence quenching) and a shorter fluorescence lifetime. Therefore, this compound is expected to be a weaker emitter compared to its non-iodinated counterpart.

Table 3: Typical Photophysical Parameters for Benzothiazole Derivatives

Compound Type Typical Φ_F_ Range Typical τ_F_ Range (ns) Notes
Simple Benzothiazoles 0.1 - 0.5 1 - 5 Moderate fluorescence.
Donor-Acceptor Benzothiazoles 0.3 - 0.9 2 - 10 Often highly fluorescent.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound in solution. nih.gov

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The benzothiazole core of this compound has three aromatic protons. The iodine at position 6 will influence the chemical shifts of the adjacent protons. The proton at position 7 (H-7) would likely appear as a doublet, coupled to the proton at position 5 (H-5). Similarly, H-5 would be a doublet of doublets, coupled to H-7 and H-4. H-4 would likely be a doublet coupled to H-5. The exact chemical shifts are influenced by the electron-withdrawing nature of the iodine atoms and the thiazole ring.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include those for the nine carbons of the benzothiazole skeleton. The carbons directly bonded to the iodine atoms (C-2 and C-6) are expected to show significantly shifted signals due to the "heavy-atom effect," which typically causes an upfield shift (lower ppm value). The remaining carbon signals can be assigned based on their chemical environment and by using 2D NMR techniques like HSQC and HMBC.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Atom Predicted Chemical Shift Range (ppm) Notes
C-2 110 - 130 Attached to Iodine; upfield shift expected.
C-4 120 - 130
C-5 125 - 135
C-6 100 - 115 Attached to Iodine; upfield shift expected.
C-7 120 - 130
C-3a 150 - 160 Bridgehead carbon.
C-7a 135 - 145 Bridgehead carbon.
C-8 (thiazole) 155 - 170 C=N carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. researchgate.net The molecular formula is C₇H₃I₂NS, giving a monoisotopic mass of 386.8103 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under electron impact (EI) or other ionization methods, the molecule will fragment in a characteristic manner. The molecular ion peak [M]⁺• is expected to be prominent. A key fragmentation pathway would involve the sequential loss of the two iodine atoms, leading to significant peaks at [M-I]⁺ and [M-2I]⁺. researchgate.net Further fragmentation could involve the cleavage of the thiazole ring, leading to the loss of entities like HCN or CS. researchgate.net

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

Ion m/z (calculated) Description
[C₇H₃I₂NS]⁺• 387 Molecular Ion (M⁺•)
[C₇H₃INS]⁺ 260 Loss of one Iodine radical (•I)
[C₇H₃NS]⁺• 133 Loss of two Iodine radicals
[C₆H₃S]⁺ 107 Loss of I₂, HCN

X-ray Diffraction (XRD) for Solid-State Structure and Molecular Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsional angles within the molecule, confirming its planarity and geometry. ubc.canih.gov

Furthermore, XRD reveals how the molecules pack together in the crystal lattice. nih.gov Of particular interest for this compound would be the study of intermolecular interactions. Due to the presence of iodine, there is a high potential for the formation of halogen bonds (C-I···N or C-I···S interactions), where the electropositive region on the iodine atom interacts with the lone pair of electrons on the nitrogen or sulfur atoms of an adjacent molecule. mdpi.com These non-covalent interactions can significantly influence the material's physical properties. The analysis would also identify other interactions, such as π-π stacking between the aromatic rings. nih.gov

Table 6: Key Structural Information Obtainable from XRD for this compound

Parameter Significance
Crystal System & Space Group Describes the symmetry of the unit cell.
Bond Lengths (e.g., C-I, C-N, C-S) Confirms covalent structure and bond orders.
Bond Angles (e.g., C-S-C, C-N=C) Defines the geometry of the heterocyclic ring.
Torsional Angles Determines the planarity of the molecule.
Intermolecular Interactions Identifies halogen bonds, π-π stacking, and van der Waals forces.

Table of Compounds

Compound Name

Applications in Materials Science and Organic Electronics Involving Diiodobenzothiazole Derivatives

Organic Semiconductor Development

Derivatives of 2,6-diiodobenzothiazole are instrumental in the development of organic semiconductors, particularly for constructing p-type materials used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org The benzothiazole (B30560) moiety is an electron-accepting unit, which, when incorporated into a polymer backbone with electron-donating units, creates a donor-acceptor (D-A) architecture. rsc.orgnih.gov This design is fundamental to producing high-performance semiconducting polymers. rsc.org

Low-Band-Gap Materials for Organic Solar Cells (OSCs)

A primary strategy for enhancing the power conversion efficiency (PCE) in organic solar cells is to use semiconducting polymers with a low optical band gap (Eg), which allows for broader absorption of the solar spectrum. nih.govrsc.org The D-A approach is a highly effective method for tuning the band gap of conjugated polymers. rsc.org By pairing a strong electron donor with an acceptor unit like benzothiazole, the intramolecular charge transfer (ICT) between the moieties lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer, thereby reducing the HOMO-LUMO gap. nih.govscispace.com

The synthesis of these D-A polymers often utilizes precursors like 2,6-diiodobenzothiazole. For instance, two donor–acceptor polymers, P1 and P2, were created by combining a benzodithiophene (BDT) donor with a thiazole-fused benzothiadiazole (TzBT) acceptor. nih.govscispace.com The introduction of the strongly electron-accepting TzBT unit significantly lowered the LUMO energy levels of the polymers compared to a standard benzothiadiazole (BT) analog, leading to reduced band gaps of 1.54 eV for P1 and 1.37 eV for P2. nih.govscispace.com This reduction in band gap is crucial for harvesting a larger portion of solar photons. nih.gov Despite the small optical band gaps, devices based on these polymers maintained high open-circuit voltages (VOC) of 0.78 V and 0.79 V, respectively. nih.govscispace.com

The table below summarizes the optical and electrochemical properties of two representative benzothiazole-based polymers.

PolymerHOMO (eV)LUMO (eV)Egopt (eV)VOC (V)JSC (mA/cm²)FF (%)PCE (%)
P1 -5.25-3.491.540.7811.0564.81
P2 -5.35-3.751.370.7913.8495.34
Data sourced from studies on donor-acceptor polymers containing thiazole-fused benzothiadiazole acceptor units. nih.govscispace.com

Electron Donor/Acceptor Building Blocks in Conjugated Polymers

The benzothiazole unit derived from 2,6-diiodobenzothiazole is a versatile electron-deficient (acceptor) building block. rsc.orgresearchgate.net In D-A conjugated polymers, these acceptor units are alternated with electron-rich (donor) units. nih.gov This arrangement facilitates intramolecular charge transfer, which is key to defining the material's electronic properties. mdpi.com The electron-withdrawing nature of the imine (C=N) group in the thiazole (B1198619) ring contributes to its acceptor character. nih.gov

A wide array of donor units, such as benzodithiophene (BDT), carbazole, and fluorene, have been copolymerized with benzothiazole and its derivatives. scispace.commdpi.comresearchgate.net For example, polymers combining a BDT donor and a thiazole-fused benzothiadiazole acceptor demonstrate how modifications to the acceptor unit can precisely control the polymer's energy levels. nih.govscispace.com Replacing an alkylthio substituent with a more strongly electron-withdrawing alkylsulfonyl group on the TzBT unit lowered the LUMO level by an additional 0.26 eV without significantly altering the HOMO level. nih.govscispace.com This highlights the modularity and tunability afforded by using distinct building blocks in polymer design.

Structure-Property Relationships for Photovoltaic Performance

The photovoltaic performance of OSCs is intrinsically linked to the chemical structure of the donor and acceptor materials. rsc.org Key parameters such as VOC, short-circuit current density (JSC), and fill factor (FF) are dictated by the material's energy levels (HOMO and LUMO), absorption characteristics, and charge carrier mobility. nih.govresearchgate.net

For instance, the orientation of substituted groups can have a profound impact. In a study of two isomeric polymers, PBDT-oTz and PBDT-iTz, which differed only in the orientation of a thiazolyl side group on a BDT unit, significant performance differences were observed. nankai.edu.cn The PBDT-oTz isomer achieved a deeper HOMO level, leading to a higher VOC and a PCE of 15.02%, whereas the PBDT-iTz-based device showed a much lower PCE of 6.39%. nankai.edu.cn This dramatic difference was attributed to variations in molecular aggregation and the morphology of the polymer:acceptor blend film. nankai.edu.cn

Similarly, the choice of the π-bridge connecting donor and acceptor units can influence the planarity of the polymer backbone, affecting intermolecular π-π stacking and, consequently, charge transport. researchgate.net The ease of functionalizing the 4 and 7 positions of the benzothiadiazole core allows for the creation of polymers with high crystallinity and excellent charge transport properties. researchgate.net These structure-property relationships are fundamental to designing next-generation materials for organic electronics, a process that relies on versatile precursors like 2,6-diiodobenzothiazole.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Benzothiazole derivatives are not only useful in photovoltaics but also serve as core components in the development of fluorescent materials for Organic Light-Emitting Diodes (OLEDs). nih.gov Their rigid, planar structure and tunable electronic properties make them excellent candidates for creating efficient and stable emitters with tailored emission colors. kuey.net

Design Principles for Tunable Fluorescence and Emission Wavelengths

The emission color of a fluorescent molecule, or fluorophore, is determined by its energy gap. In materials based on benzothiazole derivatives, this gap can be precisely controlled by applying the donor-acceptor design principle. unamur.be By chemically linking an electron-donating group (e.g., phenoxazine) to the electron-accepting benzothiazole core, an intramolecular charge transfer (ICT) state is created. unamur.be The energy of this ICT state, and thus the emission wavelength, can be tuned by modifying the donor, the acceptor, or the π-conjugated bridge that connects them. unamur.be

For example, replacing a phenyl bridge with a more extended naphthalene (B1677914) or a sulfur-containing thiophene (B33073) moiety in a phenoxazine-benzothiazole dyad significantly alters the emissive properties. unamur.be These small structural changes affect the excited state energies, leading to different emission mechanisms, such as thermally activated delayed fluorescence (TADF) or room temperature phosphorescence (RTP). unamur.be This high degree of tunability allows for the rational design of emitters spanning the visible spectrum. nih.govrsc.org A study on benzothiadiazole-based compounds showed that emission peaks could be shifted from 546 nm to 615 nm by altering the donor and bridging units. rsc.org

The table below illustrates the effect of structural modification on the photophysical properties of benzothiazole-based emitters.

CompoundAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (%)
BTaz-Ph-PXZ 35549013564
BTaz-Na-PXZ 36050514548
BTaz-Th-PXZ 39555015511
Data sourced from a study on bridged benzothiazole-phenoxazine emitters, showcasing how the π-bridge (Phenyl, Naphthalene, Thiophene) tunes emission. unamur.be

Photostability and Thermal Stability of Thiazole-Based Fluorophores

For practical applications in OLEDs and other optical devices, fluorophores must exhibit high photostability (resistance to degradation upon exposure to light) and thermal stability. researchgate.netmdpi.com Benzothiazole-based dyes have shown promising stability profiles. Thermogravimetric analysis of certain solid-state fluorescent dyes containing a benzothiazole core demonstrated thermal stability up to 270 °C, making them suitable for processing in polymers. researchgate.net

However, photodegradation can be a concern for some organic materials. unamur.be Studies on specific benzothiazole-phenoxazine dyads revealed that exposure to light can lead to changes in absorption and emission spectra, suggesting some degree of photochemical instability. unamur.be Therefore, a key aspect of designing robust fluorophores involves molecular engineering to enhance stability without compromising emissive properties. This remains an active area of research, focused on creating durable materials for long-lasting electronic devices. mdpi.com

Advanced Functional Materials

The strategic incorporation of iodine atoms onto the benzothiazole scaffold at the 2 and 6 positions significantly influences the molecule's electronic and photophysical properties. This modification opens avenues for the development of advanced functional materials with tailored characteristics for specific applications in materials science and organic electronics. The heavy iodine atoms can enhance intersystem crossing, promoting phosphorescence, and can also serve as reactive sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Photoswitches and Molecular Sensors

While direct research on 2,6-diiodobenzo[d]thiazole as a photoswitch or molecular sensor is limited, the broader benzothiazole family exhibits significant potential in these areas. The core structure is a key component in various photochromic and sensory molecules.

Photoswitches: The benzothiazole moiety has been incorporated into diarylethene-based photochromic compounds, which are promising candidates for molecular switches and optical memory. For instance, compounds like 1,2-Bis-(2-(2-benzothiazolyl)-benzo[b]thien-3-yl)perfluorocyclopentene have been investigated for their ability to undergo reversible isomerization between two stable states upon irradiation with light of specific wavelengths. This switching behavior is accompanied by changes in fluorescence, making them suitable for non-destructive data readout. The introduction of iodine atoms onto the benzothiazole ring could potentially modulate the absorption and emission properties of such photoswitches, allowing for finer control over their switching behavior.

Molecular Sensors: Benzothiazole derivatives have been successfully employed as chemosensors for the detection of various analytes. Their electron-deficient nature makes them effective in designing fluorescent probes. For example, benzothiazole-based dyes have been utilized for the sensitive detection of DNA. These dyes exhibit significant changes in their optical properties upon binding to nucleic acids. The substitution pattern on the benzothiazole ring plays a crucial role in the selectivity and sensitivity of these sensors. While specific studies on 2,6-diiodobenzothiazole-based sensors are not widely reported, the inherent properties of the iodinated scaffold suggest its potential utility in the design of new sensory materials.

A summary of relevant benzothiazole derivatives in photoswitches and molecular sensors is presented in the table below.

Compound ClassApplicationPrinciple of OperationPotential Role of Diiodo-Substitution
Diarylethenes containing benzothiazoleMolecular Switches, Optical MemoryPhoto-induced reversible isomerization between open and closed-ring forms with distinct fluorescence properties.Tuning of absorption/emission wavelengths and quantum yields.
Benzothiazole-based dyesDNA DetectionChanges in fluorescence upon non-covalent binding to double-stranded DNA.Enhanced sensitivity and selectivity through modified electronic properties.

Emerging Applications in Flexible Electronics and Optoelectronics

The unique electronic properties of benzothiazole derivatives, which can be tuned by substitution, make them attractive for applications in flexible electronics and optoelectronics. These fields require materials that are not only electronically active but also mechanically robust and processable into thin films.

Flexible Electronics: The development of flexible and stretchable electronic devices is a rapidly growing field. These devices often utilize organic semiconductors due to their inherent flexibility compared to traditional inorganic materials. While direct applications of this compound in flexible devices are not yet established, the synthesis of various disubstituted benzobisthiazoles has been explored for the development of new organic semiconductors. These materials are of interest for their potential use in components like transistors and amplifiers in flexible circuits. The ability to form highly crystalline, dense films is crucial for achieving good device performance, a property that can be influenced by the substitution pattern on the benzothiazole core.

Optoelectronics: Benzothiazole derivatives have shown promise in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). The benzothiazole core can act as an electron-accepting unit in donor-acceptor-π-acceptor (D-A-π-A) type molecules, which are often used as emitters in OLEDs. The substitution on the benzothiazole ring can be used to tune the emission color and efficiency of the device. For instance, an organic light-emitting device has been fabricated using a flexible poly(ethylene glycol)2,6-naphthalate (PEN) substrate with an indium tin oxide (ITO) conductive film, demonstrating the integration of such materials into flexible optoelectronic architectures. While this example does not specifically use a diiodobenzothiazole derivative, it highlights the compatibility of benzothiazole-type structures with flexible device fabrication.

The table below summarizes the potential applications of diiodobenzothiazole derivatives in emerging electronic and optoelectronic technologies.

TechnologyKey ComponentRole of Benzothiazole DerivativePotential Advantage of 2,6-Diiodo-Substitution
Flexible ElectronicsOrganic SemiconductorsActive material in transistors and other electronic components.Enhanced charge transport properties and environmental stability.
Optoelectronics (OLEDs)Emissive LayerElectron-accepting unit in fluorescent or phosphorescent emitters.Tuning of emission color, increased efficiency, and longer device lifetime.

Coordination Chemistry of 2,6 Diiodobenzo D Thiazole Derivatives

Ligand Design and Metal Complex Synthesis

The design of ligands based on the benzothiazole (B30560) framework is pivotal for creating metal complexes with desired properties. Thiazole-derived compounds, including benzothiazoles, are recognized for their potential in various applications, from medicinal chemistry to materials science. The synthesis of metal complexes typically involves the reaction of a metal salt with the benzothiazole-based ligand in a suitable solvent.

The 2,6-diiodobenzo[d]thiazole scaffold offers specific sites for coordination. The primary coordination is expected through the nitrogen atom of the thiazole (B1198619) ring. Ligand design can be further elaborated by introducing other functional groups to the benzothiazole core to create multidentate ligands, which can form more stable chelate structures with metal ions. For instance, Schiff bases derived from amino-benzothiazoles are a common strategy to introduce additional donor atoms and enhance the ligand's coordination ability.

The synthesis process generally involves mixing stoichiometric amounts of the ligand and a metal salt, such as a chloride or nitrate (B79036) salt of the desired metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)), in a solvent like methanol (B129727) or ethanol. The reaction mixture is often refluxed to ensure the completion of the complexation reaction. The resulting metal complexes can then be isolated as precipitates and purified by recrystallization. While specific synthesis protocols for this compound complexes are not detailed in the available literature, the general methods for analogous benzothiazole derivatives provide a foundational approach.

Nature of Metal-Ligand Interactions

The interaction between a metal ion and a this compound-type ligand is primarily governed by the coordination of the metal to the electron-donating atoms of the ligand.

N-donor Sites: The most prominent donor site in a benzothiazole ligand is the sp2-hybridized nitrogen atom within the thiazole ring. This nitrogen atom possesses a lone pair of electrons that can readily form a coordinate bond with a transition metal ion. Spectroscopic evidence, such as changes in the infrared (IR) stretching frequencies of the C=N bond upon complexation, confirms the involvement of this nitrogen atom in bonding.

Chelation: For simple monodentate coordination, this compound would bind to a metal center through its nitrogen atom. However, more stable complexes are often formed through chelation, where a single ligand binds to a metal ion through two or more donor atoms. Ligands can be designed to be bidentate or tridentate by incorporating additional coordinating groups onto the benzothiazole structure. For example, a ligand like 2,6-bis(benzothiazolyl)pyridine acts as a tridentate NNN-donor, forming stable five-membered chelate rings with the metal ion. Chelation enhances the thermodynamic stability of the complex, an effect known as the chelate effect.

The table below summarizes typical coordination characteristics observed in complexes with related N-donor heterocyclic ligands.

FeatureDescriptionTypical Bond Length (M-N)Reference Example
N-donor Site The primary coordination occurs through the lone pair on the thiazole nitrogen atom.1.9 - 2.2 Å[Cu(thiazole)₂Cl₂]
Chelation Multidentate ligands form stable ring structures with the metal ion.Varies with ligand[Fe(terpyridine)₂]²⁺
Coordination Geometry Can range from tetrahedral and square planar to octahedral, depending on the metal ion and ligands.N/A[Co(bpy)₃]²⁺

This table presents generalized data for illustrative purposes based on common N-donor ligands.

Electronic Structure and Bonding in Coordination Complexes

The electronic structure and bonding in metal complexes containing benzothiazole ligands can be described by theories such as Crystal Field Theory and Ligand Field Theory, which explain how the interaction between the metal and ligands affects the metal's d-orbital energies.

Crystal Field Theory and Ligand Field Effects

Crystal Field Theory (CFT) provides a model for understanding the splitting of d-orbitals in transition metal complexes. It treats ligands as point negative charges that create an electrostatic field, which repels the electrons in the metal's d-orbitals to varying degrees depending on their spatial orientation.

In an octahedral complex, the ligands approach the central metal ion along the x, y, and z axes. This causes the five degenerate d-orbitals to split into two energy levels: the higher-energy eg set (dx²-y², dz²) and the lower-energy t2g set (dxy, dxz, dyz). In a tetrahedral complex, the splitting pattern is inverted, with the t2 set being at a higher energy than the e set. The energy difference between these sets is known as the crystal field splitting energy (Δ).

Ligand Field Theory (LFT) is an extension of CFT that incorporates covalent character into the metal-ligand bond. The strength of the ligand field determines the magnitude of Δ, which influences the complex's color, magnetic properties, and stability.

Charge Distribution and Electron Density Analysis within Complexes

The formation of a coordinate bond involves the donation of electron density from the ligand's donor atoms to the metal ion. This results in a redistribution of charge within the complex. Techniques like quantum chemical calculations can be used to analyze the electron density and determine the partial atomic charges on the metal, ligand atoms, and substituents.

Luminescent Properties of Metal-Thiazole Complexes

Metal complexes containing thiazole and benzothiazole derivatives often exhibit interesting photophysical properties, including luminescence. The emission can originate from different electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (π-π*) transitions.

The luminescent properties are highly tunable. The emission color and quantum yield can be modified by changing the metal ion, the structure of the benzothiazole ligand, or the other ancillary ligands in the coordination sphere. For example, cyclometalated iridium(III) and palladium(II) complexes with ligands containing benzothiazole moieties have been investigated for their phosphorescent properties. Similarly, zinc(II) complexes with fluorinated benzothiazolyl-substituted ligands have also been shown to be luminescent.

The table below shows representative photophysical data for metal complexes containing various benzothiazole-related ligands.

Complex TypeMetal IonEmission Max (λem)Origin of Emission
Cyclometalated ComplexPd(II)~520 nmMLCT / Ligand-Centered
Schiff Base ComplexZn(II)Varies (Visible)Ligand-Centered
Cyclometalated ComplexIr(III)Tunable (Blue to NIR)MLCT

Data is sourced from studies on various benzothiazole-containing ligands to illustrate typical luminescent properties.

Catalytic Applications of Metal Complexes Containing Diiodobenzothiazole Ligands

While specific catalytic applications for complexes of this compound have not been reported, metal complexes containing N-donor ligands are widely used as catalysts in various organic transformations. The formation of a metal complex can enhance the reactivity and selectivity of a catalytic process compared to using the metal ion or the ligand alone.

The chelation of the ligand to the metal center can stabilize specific oxidation states of the metal, which is crucial for many catalytic cycles. Furthermore, the steric and electronic properties of the ligand can be tuned to control the access of substrates to the metal's active site, thereby influencing the outcome of the reaction. Potential applications for such complexes could include oxidation, reduction, and cross-coupling reactions, areas where transition metal catalysts are prevalent.

Computational and Structure Activity Relationship Sar Studies for Predicted Bioactivity Pre Clinical Research Focus

In Silico Molecular Docking Investigations for Target Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,6-diiodobenzo[d]thiazole, this involves modeling its interaction with the active site of a biological target, such as an enzyme or receptor.

In silico molecular docking studies are instrumental in predicting the binding affinities of benzothiazole (B30560) derivatives with their protein targets. These computational analyses provide valuable insights into the binding interactions between ligands and target proteins, reinforcing the protein-ligand interaction profile ajchem-a.com. The docking scores, typically expressed in negative energy terms (kcal/mol), indicate the stability of the ligand-receptor complex; a more negative value suggests a stronger binding affinity nih.gov.

For instance, in studies of various benzothiazole derivatives, molecular docking has revealed binding affinity values ranging from -7.73 to -8.82 kcal/mol for potential inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle . The process involves preparing the ligand and protein structures, building a grid around the active site, and then docking the ligand to predict its binding mode and affinity . These studies help in understanding how substituents on the benzothiazole ring influence binding. For this compound, the iodine atoms at positions 2 and 6 would be expected to significantly influence its binding affinity due to their size, lipophilicity, and potential to form halogen bonds.

Table 1: Predicted Binding Affinities of Benzothiazole Derivatives Against Various Targets
Compound ClassTarget ProteinRange of Docking Scores (kcal/mol)Reference
Benzothiazole DerivativesPolo-like kinase 1 (PLK1)-7.73 to -8.82
N-substituted Thiazole (B1198619) DerivativesFabH Inhibitor-102.612 to -144.236 (MolDock Score) wjarr.com
Thiadiazole DerivativesMycobacterium tuberculosis DNA gyrase-7.7 to -8.5 mdpi.com

Molecular docking not only predicts binding affinity but also elucidates the specific interactions within the active site of a target protein. This includes identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand nih.govwjarr.comresearchgate.netnih.gov. For example, in the docking of benzothiazole derivatives against PLK1, interactions with residues such as Arg120, Ala66, Arg122, and Ile118 were identified as crucial for binding .

Virtual Screening and Lead Compound Identification Methodologies

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme . This process is often used to filter large databases of compounds to select a smaller number for further experimental testing. For benzothiazole derivatives, virtual screening can be employed to identify novel compounds with potential therapeutic activity mdpi.com.

The process typically begins with a known active compound or a pharmacophore model derived from the target's active site. This information is then used to screen databases for molecules with similar properties. For example, using a known benzothiazole-containing drug as a reference, virtual screening can identify new potential inhibitors of a specific target like PLK1 . The identified "hits" are then subjected to molecular docking and other computational analyses to refine the selection before proceeding to synthesis and biological evaluation . This approach accelerates the drug discovery process and reduces costs.

Structure-Activity Relationship (SAR) Analysis based on Computational Data

Structure-Activity Relationship (SAR) analysis is crucial for optimizing lead compounds by identifying the key molecular features responsible for their biological activity ignited.in. Computational data from molecular docking and other in silico methods provide a strong foundation for SAR studies of benzothiazole derivatives researchgate.netnih.govnih.govnih.gov.

The type and position of substituents on the benzothiazole ring can dramatically alter the biological activity of the compound ignited.innih.govnih.gov. Computational studies allow for a systematic evaluation of these effects.

Electronic Effects : The electron-withdrawing or electron-donating nature of substituents can influence the charge distribution of the benzothiazole core, affecting its ability to interact with the target protein. For this compound, the electronegative iodine atoms would significantly alter the electronic properties of the molecule.

Steric Effects : The size and shape of substituents are critical for fitting into the binding pocket of a target. The introduction of a bulky iodine atom can either enhance binding by filling a hydrophobic pocket or hinder it due to steric clashes researchgate.net. SAR studies on Hsp90 inhibitors, for instance, have shown that increasing the size of a halogen substituent from fluorine to iodine at a specific position can gradually increase activity, suggesting improved steric fit and the potential for halogen bond formation researchgate.net.

A study on iodinated benzothiazole derivatives as amyloid-binding ligands demonstrated a strong correlation between lipophilicity and binding affinity. As lipophilicity increased with the addition of iodine, the affinity for Aβ(1-40) fibrils improved nih.gov. This highlights the importance of the physicochemical properties conferred by the iodine substituents.

Table 2: Influence of Substituents on the Predicted Activity of Benzothiazole Derivatives
Substituent PositionSubstituent TypeObserved/Predicted Effect on ActivityReference
para-position of phenyl ringIodineIncreased activity, potentially due to improved steric fit and halogen bonding researchgate.net
VariesIodineIncreased lipophilicity, leading to improved binding affinity for Aβ(1-40) fibrils nih.gov
6-positionChlorineNotable increase in bioactivity compared to fluorine at the 5th position nih.gov
6-positionUnsubstitutedBetter cytotoxic effect than substituted analogues in some cases nih.gov

Theoretical Frameworks for Bioactivity Prediction and Optimization

The development of theoretical frameworks is essential for predicting and optimizing the bioactivity of novel compounds like this compound. These frameworks often integrate data from various computational methods.

One such framework is the use of pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. These models can be generated based on the structure of a known ligand-protein complex or a series of active compounds researchgate.net. For benzothiazole-based inhibitors, pharmacophore models have been developed that include features like hydrophobic regions, aromatic rings, hydrogen bond donors, and positive ionizable centers researchgate.net. These models can then be used to guide the design of new derivatives with improved activity.

Furthermore, Density Functional Theory (DFT) calculations can be employed to analyze the electronic structure, charge distribution, and reactivity of benzothiazole derivatives. These calculations help in understanding the intrinsic properties of the molecules and how they relate to their biological activity researchgate.net. By combining these theoretical approaches, researchers can create robust models for predicting the bioactivity of new compounds and for guiding the optimization of lead structures.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Routes for Enhanced Scalability and Sustainability

Key areas of innovation include:

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety, and reduced waste.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product purity, and lower energy consumption compared to conventional heating.

Green Chemistry Principles: A focus on sustainable practices will involve designing synthetic pathways that utilize less hazardous solvents, employ catalytic reagents instead of stoichiometric ones, and maximize atom economy. dur.ac.uk For instance, developing one-pot tandem reactions, perhaps mediated by biodegradable acids like lactic acid, could streamline the synthesis process significantly. eurekaselect.com

Table 1: Comparison of Synthetic Methodologies for Benzothiazole (B30560) Derivatives
ParameterTraditional Batch SynthesisFuture Sustainable Synthesis (Projected)
Reaction Time Hours to daysMinutes to hours
Energy Consumption High (prolonged heating/cooling)Low (e.g., targeted microwave heating)
Scalability Limited, potential for batch-to-batch variabilityHigh, continuous production with consistent quality
Waste Generation High (solvent, byproducts, purification media)Minimized (catalytic processes, solvent recycling)
Key Technologies Round-bottom flasks, conventional heatingFlow reactors, microwave synthesizers, immobilized catalysts

Development of Advanced Computational Models for Precise Property Prediction

The trial-and-error approach to materials discovery is time-consuming and resource-intensive. The development of sophisticated computational models represents a paradigm shift, enabling the in silico design and screening of 2,6-Diiodobenzo[d]thiazole derivatives before their physical synthesis. nih.gov By accurately predicting molecular properties, researchers can prioritize candidates with the highest potential for specific applications.

Future computational efforts will concentrate on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be used to predict fundamental electronic properties, including HOMO/LUMO energy levels, electron affinity, ionization potential, and absorption/emission spectra. These parameters are critical for designing materials for organic electronics. semanticscholar.org

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, researchers can establish mathematical relationships between the molecular structure of derivatives and their macroscopic properties (e.g., charge mobility, solubility, thermal stability). nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the solid-state packing and morphology of materials derived from this compound, which are crucial factors governing the performance of thin-film electronic devices.

Table 2: Predictable Properties and Corresponding Computational Methods
Property to PredictComputational MethodRelevance
HOMO/LUMO Energies & Band Gap Density Functional Theory (DFT)Predicting semiconductor type and suitability for OLEDs, OPVs
UV-Vis Absorption Spectrum Time-Dependent DFT (TD-DFT)Designing materials for light-harvesting (solar cells) or light-emitting applications
Charge Carrier Mobility Kinetic Monte Carlo / Molecular DynamicsAssessing potential for high-performance transistors (OFETs)
Molecular Geometry & Packing Molecular Mechanics / MD SimulationsUnderstanding thin-film morphology and device performance

Integration of this compound into Hybrid Materials and Nanostructures

The unique structure of this compound makes it an ideal candidate for incorporation into advanced hybrid materials and nanostructures. The two iodine atoms can participate in strong halogen bonding, a highly directional non-covalent interaction that can be used to control the self-assembly of molecules into ordered supramolecular architectures.

Future research avenues include:

Halogen-Bonded Co-crystals: Designing co-crystals where this compound acts as a halogen-bond donor to create materials with tailored optical or electronic properties.

Metal-Organic Frameworks (MOFs): Derivatizing the core structure with coordinating groups (e.g., carboxylic acids) to serve as a functionalized organic linker in MOFs for applications in gas storage, separation, or catalysis.

Polymer Composites: Incorporating the diiodobenzothiazole moiety into polymer backbones or as a pendant group to enhance properties such as thermal stability, refractive index, or charge transport in the resulting composite material.

Design of Next-Generation Organic Electronic Devices Based on Diiodobenzothiazole Derivatives

The electron-deficient nature of the thiazole (B1198619) ring system makes it a promising component for n-type and ambipolar organic semiconductors. researchgate.net The diiodo- functionality of this compound provides a crucial synthetic advantage, offering two reactive sites for extending the π-conjugated system through established cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the systematic synthesis of a library of small molecules and polymers with tunable electronic properties.

Projected device applications include:

Organic Field-Effect Transistors (OFETs): Building donor-acceptor copolymers where the benzothiazole unit acts as the acceptor, targeting high charge carrier mobility and environmental stability.

Organic Photovoltaics (OPVs): Designing novel non-fullerene acceptors or donor polymers where the optical bandgap and energy levels are precisely tuned by modifying the groups attached to the benzothiazole core.

Organic Light-Emitting Diodes (OLEDs): The presence of heavy iodine atoms could facilitate intersystem crossing, making derivatives of this compound interesting candidates for host materials or emitters in phosphorescent OLEDs (PhOLEDs).

Table 3: Potential Electronic Devices and Synthetic Strategies
Device ApplicationRole of Benzothiazole DerivativeSynthetic Strategy from 2,6-Diiodobenzothiazole
Organic Field-Effect Transistor (OFET) n-type or Ambipolar SemiconductorSuzuki coupling with electron-rich boronic esters to form D-A copolymers.
Organic Photovoltaic (OPV) Non-Fullerene Acceptor or Donor PolymerStille coupling with organotin reagents to build extended conjugated systems.
Phosphorescent OLED (PhOLED) Host Material or EmitterSonogashira coupling with terminal alkynes to create rigid, conjugated structures.

Targeted Derivatization for Highly Specific Sensing and Catalytic Applications

The carbon-iodine bonds in this compound are ideal handles for post-synthetic modification, enabling its development as a scaffold for sensors and catalysts. semanticscholar.org By selectively replacing one or both iodine atoms with functional moieties, molecules can be engineered to perform highly specific tasks.

Future directions in this area involve:

Chemosensors: Attaching specific recognition units (e.g., crown ethers, calixarenes, or fluorescent dyes) to the benzothiazole core. These sensors could be designed for the selective detection of metal ions, anions, or biologically relevant molecules through changes in their optical (colorimetric or fluorescent) or electrochemical signals.

Homogeneous Catalysis: Functionalizing the scaffold with phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors. Subsequent coordination with transition metals (e.g., Palladium, Ruthenium, Iridium) could yield novel catalysts for a variety of organic transformations. The rigid benzothiazole backbone can provide a well-defined and stable environment for the catalytic metal center.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.